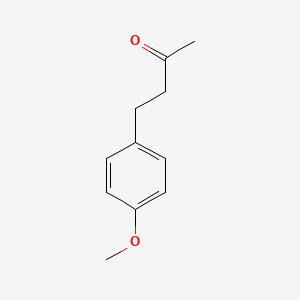

4-(4-Methoxyphenyl)-2-butanone

Vue d'ensemble

Description

Il est couramment utilisé comme additif alimentaire en raison de son arôme rappelant la framboise et est également connu pour son rôle d'attirant pour les mouches des fruits . Ce composé se trouve naturellement dans certaines plantes et est utilisé dans diverses applications industrielles, notamment la parfumerie et l'aromatisation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'anisylacetone peut être synthétisée par plusieurs méthodes. Une méthode courante implique la condensation de l'aldéhyde anisique avec l'acétone, suivie d'une hydrogénation. La réaction se produit généralement en présence d'un catalyseur tel que de la poudre d'alliage nickel-aluminium et du carbonate de sodium, dans des conditions douces (20-30 °C) pour obtenir des rendements élevés . Une autre méthode implique l'utilisation d'acide bromhydrique dans un milieu d'acide acétique, avec l'alkylphénol comme catalyseur, pour améliorer le rendement et la qualité du produit .

Méthodes de production industrielle : La production industrielle d'anisylacetone implique souvent l'utilisation de l'aldéhyde anisique comme matière première. Le processus comprend la dissolution de l'anisylacetone dans l'éthanol, suivie d'une hydrogénation en présence d'un catalyseur. Le mélange réactionnel est ensuite soumis à une distillation, une cristallisation et une recristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'anisylacetone subit diverses réactions chimiques, notamment :

Oxydation : L'anisylacetone peut être oxydée pour former de l'acide anisique.

Réduction : Elle peut être réduite pour former de l'alcool anisylique.

Substitution : Le groupe méthoxy sur le cycle benzénique peut subir des réactions de substitution.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au nickel est couramment utilisé.

Substitution : Des réactifs tels que les halogènes ou les agents nitrants peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Acide anisique.

Réduction : Alcool anisylique.

Substitution : Divers dérivés d'anisylacetone substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

L'anisylacetone a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés organiques.

Médecine : Des recherches sont en cours pour explorer ses propriétés antimicrobiennes et antioxydantes potentielles.

Industrie : Il est largement utilisé dans l'industrie des arômes et des parfums en raison de son arôme agréable.

5. Mécanisme d'action

Le mécanisme d'action de l'anisylacetone implique son interaction avec les récepteurs olfactifs des mouches des fruits, ce qui en fait un puissant attirant. Le composé est métabolisé par les mouches et séquestré dans leurs glandes phéromonales, ce qui améliore leur succès d'accouplement et attire les congénères . De plus, ses activités antimicrobiennes et antioxydantes sont attribuées à sa capacité à interagir avec les membranes cellulaires microbiennes et à neutraliser les radicaux libres .

Applications De Recherche Scientifique

Anisylacetone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mécanisme D'action

The mechanism of action of anisylacetone involves its interaction with olfactory receptors in fruit flies, making it a potent attractant. The compound is metabolized by the flies and sequestered in their pheromonal glands, enhancing their mating success and attracting conspecifics . Additionally, its antimicrobial and antioxidant activities are attributed to its ability to interact with microbial cell membranes and neutralize free radicals .

Comparaison Avec Des Composés Similaires

L'anisylacetone est souvent comparée à d'autres composés phénylbutanoïdes tels que :

Cue-lure : Un autre attirant pour les mouches des fruits, structurellement similaire mais avec des substituants différents sur le cycle benzénique.

Cétone de framboise : Connue pour son utilisation dans les compléments alimentaires pour la perte de poids et comme agent aromatisant.

Zingerone : Trouvée dans le gingembre, utilisée pour sa saveur piquante et ses bienfaits potentiels pour la santé.

Unicité : La combinaison unique d'un groupe méthoxy et d'une structure butanone de l'anisylacetone lui confère des propriétés olfactives distinctes, ce qui la rend particulièrement efficace comme attirant pour les mouches des fruits et un composé précieux dans l'industrie des arômes et des parfums .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSXBYCASFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047166 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 15.00 mm Hg | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.050 | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-20-1 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 - 10 °C | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aroma profile of 4-(4-Methoxyphenyl)-2-butanone and in what natural sources can it be found?

A1: this compound, also known as raspberry ketone, is a significant aroma compound found in various fruits, most notably raspberries. It imparts a characteristic sweet, fruity, and slightly floral scent. This compound has been identified as a key contributor to the unique aroma profile of agarwood from Vietnam. []

Q2: Can this compound be synthesized chemically, and how does this compare to its production from natural sources?

A2: While this compound can be extracted from natural sources like raspberries, its low concentration makes extraction commercially unviable. Researchers have developed efficient and scalable continuous flow synthesis methods for producing this compound and related 4-aryl-2-butanones. These methods offer advantages such as reduced reaction times and the potential for large-scale production, making them attractive alternatives to extraction from natural sources. []

Q3: What types of microorganisms can interact with this compound, and what is the nature of this interaction?

A3: Several microorganisms, including species from the genera Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina, exhibit the ability to aminate this compound. [, ] This amination process involves the introduction of an amine group to the molecule. Interestingly, the amination of this compound by these microorganisms produces predominantly the (S)-(+)-enantiomer of 4-methoxyamphetamine. []

Q4: What is the significance of the ethanol extract of cassia bark in relation to this compound?

A4: While this compound itself is not mentioned as a constituent of cassia bark ethanol extract, the extract contains a similar aromatic ketone, this compound. [] This suggests a potential for overlapping biological activities or aroma profiles between the two compounds, warranting further investigation.

Q5: Are there any studies on the potential applications of supercritical CO2 extraction in relation to this compound?

A5: While not directly focusing on this compound, research indicates that supercritical CO2 extraction can be successfully applied to isolate volatile oils from plant materials, as demonstrated with pricklyash peel. [] This technology may hold promise for the extraction of this compound or related compounds from natural sources in a more efficient and environmentally friendly manner.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.